(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
(Z)-2-(2-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one core substituted with a 2-chlorobenzylidene group at the C2 position and a dimethylcarbamate ester at the C6 oxygen. The (Z)-stereochemistry of the benzylidene double bond is critical for its biological activity, as demonstrated in structurally related compounds . The dimethylcarbamate moiety enhances metabolic stability compared to hydroxylated analogs, a feature shared with diethylcarbamate-functionalized aurones .
Properties
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGZDVWQAFPCD-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves the condensation of 2-chlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, would be evaluated in preclinical and clinical studies.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Aurones and benzofuran derivatives with modifications to the benzylidene substituent, ester groups, or heterocyclic appendages have been extensively studied. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Aurone Derivatives
*Calculated based on formula C₁₈H₁₅ClNO₅.
Key Findings from Comparative Studies
Substituent Effects on Tubulin Binding: The 2-chloro substituent on the benzylidene group (as in the target compound) is structurally analogous to the 2,6-dichloro substitution in 5b, which enhances tubulin-binding affinity by mimicking colchicine’s halogen interactions .
Ester Group Modifications :
- Dimethylcarbamate (target compound) vs. diethylcarbamate (e.g., 9k ): Diethylcarbamate analogs show marginally improved metabolic stability in vivo due to reduced esterase susceptibility, but dimethylcarbamates retain comparable potency with simpler synthesis .
- Ether-linked groups (e.g., 5b ) exhibit lower metabolic stability than carbamate esters, as observed in pharmacokinetic studies .
Biological Activity: 5a and 5b (IC50 < 100 nM) demonstrate that electron-withdrawing groups (e.g., nitrile, dichloro) enhance antiproliferative activity by stabilizing the Michael acceptor-like benzofuranone core . Pyrazole-based analogs (e.g., 9k) show broad-spectrum activity against leukemia cell lines but lack tubulin-targeting data, suggesting alternative mechanisms .
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to 11a,b (), involving condensation of substituted aldehydes with benzofuran precursors in acetic anhydride/sodium acetate. However, carbamate installation requires additional steps, such as reacting phenolic intermediates with dimethylcarbamoyl chloride .
Table 2: In Vitro Anticancer Activity of Select Analogs
*Biological data for the target compound is unavailable; predictions based on structural analogy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
